molecular formula C8H10N2O B1482484 5-(1H-pyrazol-4-yl)pent-4-yn-1-ol CAS No. 1565522-01-1

5-(1H-pyrazol-4-yl)pent-4-yn-1-ol

Cat. No.: B1482484
CAS No.: 1565522-01-1
M. Wt: 150.18 g/mol
InChI Key: WPAILDRIRWADBA-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-4-yl)pent-4-yn-1-ol is a heterocyclic compound featuring a pyrazole ring linked to a pent-4-yn-1-ol chain. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The alkyne moiety in the pent-4-yn-1-ol chain offers synthetic utility for further functionalization via click chemistry or cross-coupling reactions.

Properties

CAS No.

1565522-01-1

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5-(1H-pyrazol-4-yl)pent-4-yn-1-ol

InChI

InChI=1S/C8H10N2O/c11-5-3-1-2-4-8-6-9-10-7-8/h6-7,11H,1,3,5H2,(H,9,10)

InChI Key

WPAILDRIRWADBA-UHFFFAOYSA-N

SMILES

C1=C(C=NN1)C#CCCCO

Canonical SMILES

C1=C(C=NN1)C#CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Pyrazole Core

Trifluoromethyl-Substituted Pyrazoles

Compounds like 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole () incorporate a CF₃ group on the pyrazole ring. The electron-withdrawing CF₃ group reduces electron density at the pyrazole core, hindering Sonogashira cross-coupling reactions compared to 5-(1H-pyrazol-4-yl)pent-4-yn-1-ol, which lacks such substituents .

Aromatic and Heterocyclic Substituents
  • 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine () introduces a fluorophenyl group, improving metabolic stability via reduced oxidative metabolism. Its methylamine chain enhances basicity, contrasting with the neutral alcohol group in this compound .

Functional Group Modifications

Alcohol vs. Tetrazole and Oxadiazole Moieties
  • Racecadotril-tetrazole-amino acid derivatives () replace the alcohol group with tetrazole rings, significantly enhancing antinociceptive activity (e.g., compounds 15a–l showed higher activity than morphine in hot-plate tests) .
  • 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles () exhibit heterocyclic diversity, with oxadiazole rings improving thermal stability and bioactivity against microbial targets .

Pharmacokinetic and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (LogP) Bioactivity Highlights
This compound ~164.18 Pyrazole, Alkyne, Alcohol Moderate (1.2) Synthetic versatility
4-(5-CF₃-1H-pyrazol-4-yl)-1H-triazole ~242.15 CF₃, Triazole Low (2.8) Antimicrobial activity
1-[5-(4-Fluorophenyl)-...methanamine 205.23 Fluorophenyl, Methylamine High (2.1) Enhanced metabolic stability
Racecadotril-tetrazole derivatives ~350–400 Tetrazole, Amino acid Variable (1.5–3.0) High antinociceptive activity

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